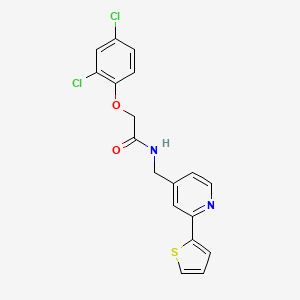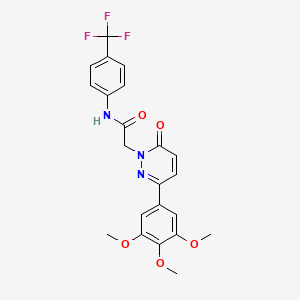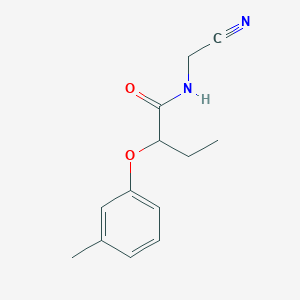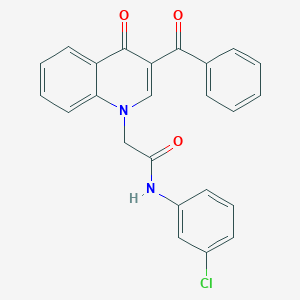![molecular formula C25H22ClN3O5 B2944213 5-[5-(7-chloro-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid CAS No. 442649-98-1](/img/structure/B2944213.png)
5-[5-(7-chloro-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[5-(7-chloro-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a useful research compound. Its molecular formula is C25H22ClN3O5 and its molecular weight is 479.92. The purity is usually 95%.
BenchChem offers high-quality 5-[5-(7-chloro-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[5-(7-chloro-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Properties
Quinoline derivatives have been explored for their antioxidant properties, as evidenced by the synthesis and evaluation of various quinolinone and pyrazolone compounds. The antioxidant efficiency of these synthesized compounds has been investigated in the context of lubricating greases, revealing their potential to decrease oxidation in these substances. Notably, the antioxidant activities of novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones have been highlighted, with some derivatives showing superior antioxidant activities compared to standard antioxidants (Hussein, Ismail, & El-Adly, 2016) (Hassan, Abdel‐kariem, & Ali, 2017).
Antimicrobial Activity
The antimicrobial potential of quinoline derivatives has also been explored. Research into substituted quinazolin-2-yl)methyl nitrite derivatives has demonstrated potential activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against various strains, showcasing the broad-spectrum applicability of these compounds in antimicrobial research (Chaitanya, Guguloth, Damodhar, & An, 2017).
Photovoltaic Applications
The photovoltaic properties of pyrazoloquinoline derivatives have been studied, with specific focus on their applications in organic-inorganic photodiode fabrication. These studies underscore the potential use of quinoline derivatives in the development of photovoltaic devices, indicating a promising avenue for the utilization of these compounds in energy conversion technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Cancer Research
Quinoline derivatives have shown potent antiproliferative activities against various human cancer cell lines, indicating their potential as scaffolds for the development of new anticancer agents. The synthesis and preliminary evaluation of these compounds have shed light on their mechanisms of action, including the induction of apoptotic cell death, highlighting their relevance in cancer research (Cankara Pirol, Çalışkan, Durmaz, Atalay, & Banoglu, 2014).
Corrosion Inhibition
Quinoxaline derivatives have been evaluated as corrosion inhibitors for mild steel in acidic mediums, illustrating another dimension of application for quinoline-related compounds. This research contributes to the field of materials science, offering insights into the protection of metals from corrosion, which is crucial for industrial applications (Saraswat & Yadav, 2020).
Propiedades
IUPAC Name |
5-[3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O5/c26-25-17(11-16-12-21-22(14-18(16)27-25)34-10-9-33-21)20-13-19(15-5-2-1-3-6-15)28-29(20)23(30)7-4-8-24(31)32/h1-3,5-6,11-12,14,20H,4,7-10,13H2,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPHGYAUNVZCCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC3=NC(=C(C=C3C=C2O1)C4CC(=NN4C(=O)CCCC(=O)O)C5=CC=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[5-(7-chloro-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2944137.png)


![1-[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2944143.png)
![N-(2,3-dimethylphenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2944145.png)
![Methyl 2-[6-(2-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2944148.png)
![1-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2944149.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2944151.png)

![2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2944153.png)